Lithium triisopropyl 2-thiophenylborate

Overview

Description

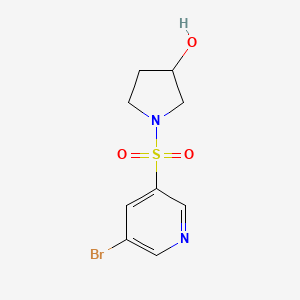

Lithium triisopropyl 2-thiophenylborate is a chemical compound with the molecular formula C14H26BLiO3S . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

Lithium triisopropyl borates are often accessed as intermediates in the syntheses of commonly used masked boronates such as the organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates . Specifically, lithium triisopropyl 2-pyridinylborates have been employed directly as nucleophiles for Suzuki–Miyaura Coupling (SMC) reactions .Molecular Structure Analysis

The molecular structure of Lithium triisopropyl 2-thiophenylborate is represented by the formula C14H26BLiO3S .Chemical Reactions Analysis

Lithium triisopropyl borates are used in Suzuki–Miyaura Coupling (SMC) reactions . Conditions for the SMC of lithium triisopropyl borates are reported, as well as a procedure for a one-pot lithiation, borylation, and subsequent SMC of various heterocycles with aryl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of Lithium triisopropyl 2-thiophenylborate can be found in various databases such as PubChem , ChemicalBook , and Chemsrc .Scientific Research Applications

Enhancement in Lithium Battery Electrolytes : Tris[2H-hexafluoroisopropyl) borate, a compound related to Lithium triisopropyl 2-thiophenylborate, has been studied for its use in lithium battery electrolytes. This compound is known for its dramatic effect on conductivity enhancement in lithium salts, thereby improving the performance of lithium batteries (Sun et al., 2002).

Catalysis in Chemoselective Hydroboration : Alkali metal hydridotriphenylborates, which share structural similarities with Lithium triisopropyl 2-thiophenylborate, have been identified as efficient catalysts for the chemoselective hydroboration of various aldehydes and ketones. This application is significant in organic synthesis and material science (Mukherjee et al., 2016).

Synthesis of Azetidinones : Lithium triisopropyl 2-thiophenylborate-related compounds have been used in the stereoselective synthesis of azetidinones, which are valuable in the development of pharmaceuticals and biologically active molecules (Ishihara et al., 1996).

Development of Boryltrihydroborate for Chemical Reactions : Lithium 1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-1,3,2-diazaborol-2-ide, a compound related to Lithium triisopropyl 2-thiophenylborate, has been synthesized and utilized as a reductant in various ionic, organometallic, and radical reactions. This has implications in the development of new chemical syntheses (Nozaki et al., 2010).

Preparation of Rare Earth Metal Bis(alkyl)s : Lithium triisopropyl 2-thiophenylborate-related compounds have been involved in the synthesis of rare earth metal bis(alkyl) complexes, contributing to advancements in organometallic chemistry and materials science (Wang et al., 2007).

Enhancement of High-Voltage Lithium Ion Batteries : Tris(2-(thiophen-2-yl) ethyl) phosphate, a compound structurally similar to Lithium triisopropyl 2-thiophenylborate, has shown significant improvements in the electronic and ionic conductivities of cathode electrolyte interphase in high-voltage lithium ion batteries (Liang et al., 2019).

Dosimetric Applications in Medical Field : Lithium triborate, another related compound, has been investigated for its potential as a new nanophosphor in medical applications, particularly in radiation measurements and dosimetry (Saray et al., 2021).

Mechanism of Action

Target of Action

The primary targets of lithium compounds, such as Lithium Triisopropyl 2-Thiophenylborate, are often enzymes such as glycogen synthase kinase 3 and inositol phosphatases . These enzymes play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

Lithium compounds interact with their targets by inhibiting their enzymatic activities . This inhibition can lead to changes in the cellular processes controlled by these enzymes, resulting in altered cell behavior .

Biochemical Pathways

The inhibition of target enzymes by lithium compounds can affect several biochemical pathways. For instance, the inhibition of glycogen synthase kinase 3 can impact the Wnt signaling pathway, which is involved in cell growth and differentiation . Similarly, the inhibition of inositol phosphatases can affect the phosphoinositide signaling pathway, which plays a role in various cellular functions, including cell growth and survival .

Pharmacokinetics

Lithium is rapidly and completely absorbed from the gastrointestinal tract after oral administration . It is initially highest in serum and then is evidently redistributed to various tissue compartments . Different lithium preparations may have different pharmacokinetic features .

Result of Action

The molecular and cellular effects of lithium’s action can include increased cell growth and differentiation, decreased apoptosis, and altered cell behavior . These effects can contribute to the therapeutic effects of lithium compounds in treating various conditions, such as bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium compounds. For instance, soil pH and calcium can affect lithium accumulation in plant tissues . Additionally, the leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards .

properties

IUPAC Name |

lithium;(5-methylthiophen-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26BO3S.Li/c1-10(2)16-15(17-11(3)4,18-12(5)6)14-9-8-13(7)19-14;/h8-12H,1-7H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNLDVONUJVPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=CC=C(S1)C)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BLiO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium triisopropyl 2-thiophenylborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)

![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)

![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)

![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)

![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)